molecular formula C16H12N2O B10811778 1-Benzoimidazol-1-yl-3-phenyl-propenone

1-Benzoimidazol-1-yl-3-phenyl-propenone

Cat. No.: B10811778
M. Wt: 248.28 g/mol
InChI Key: SHUWQFLKYAKUGO-ZHACJKMWSA-N
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Description

1-Benzoimidazol-1-yl-3-phenyl-propenone is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a phenyl-propenone moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoimidazol-1-yl-3-phenyl-propenone can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form benzimidazole. This intermediate is then reacted with cinnamaldehyde under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoimidazol-1-yl-3-phenyl-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-1-yl-3-phenyl-propanol.

Scientific Research Applications

1-Benzoimidazol-1-yl-3-phenyl-propenone has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-Benzoimidazol-1-yl-3-phenyl-propenone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

1-Benzoimidazol-1-yl-3-phenyl-propenone can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

    Benzimidazole-2-thiol: Used as an antifungal agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWQFLKYAKUGO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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